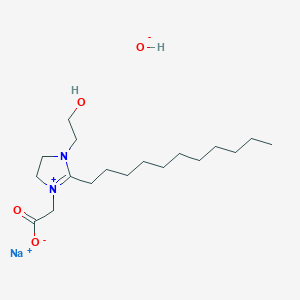

Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its core imidazolium ring, substituents, and counterion configuration. The systematic name sodium 1-(carboxymethyl)-4,5-dihydro-1-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide reflects the following structural features:

- A 1H-imidazolium ring system, indicating a hydrogen atom at the 1-position of the unsaturated imidazole backbone.

- 4,5-dihydro modification, which reduces the aromaticity of the ring by saturating the 4,5-positions.

- 1-(carboxymethyl) and 1-(2-hydroxyethyl) substituents at the 1-position, introducing carboxylate and hydroxyl functional groups.

- A 2-undecyl chain (C11H23) at the 2-position, providing hydrophobicity.

- A sodium hydroxide counterion pair, balancing the positive charge on the imidazolium nitrogen.

The compound is registered under multiple CAS numbers, reflecting its isomeric and salt-form variations. The primary CAS identifier 26837-33-2 corresponds to the sodium hydroxide salt form with a 1-position substitution pattern. A related CAS entry 65799-08-8 describes the cationic imidazolium core without the hydroxide counterion, emphasizing the structural flexibility of this chemical family.

Table 1: Key Identifiers and Synonyms

Structural Relationship to Imidazolium-Based Surfactants

This compound belongs to the imidazolium-based surfactant family, characterized by a cationic headgroup and a hydrophobic tail. Its structure aligns with surface-active ionic liquids (SAILs), which combine the tunability of ionic liquids with the amphiphilicity of surfactants. Key structural comparisons to conventional imidazolium surfactants include:

- Hydrophobic Tail : The undecyl chain (C11) provides micelle-forming capability, comparable to dodecyltrimethylammonium bromide (DTAB) but with enhanced solubility due to the hydroxyethyl group.

- Cationic Headgroup : The 1H-imidazolium ring delivers a permanent positive charge, enabling electrostatic interactions with anionic species in solution.

- Functional Modifications : The carboxymethyl and hydroxyethyl groups introduce hydrogen-bonding sites, reducing critical micelle concentration (CMC) values compared to non-functionalized imidazolium surfactants.

Table 2: Structural Comparison with Representative Imidazolium Surfactants

The carboxymethyl group enhances water solubility and chelation capacity, while the hydroxyethyl moiety improves thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition onset at 200°C.

Isomeric Considerations in 1/3 Position Substitution Patterns

The notation 1(or 3) in the compound’s name reflects potential isomeric variability at the imidazolium ring’s substitution sites. In imidazolium chemistry, positional isomerism arises from nitrogen atom numbering conventions:

- 1-Position Substitution : The substituent attaches to the nitrogen adjacent to the saturated 4,5-dihydro region, stabilizing the cation through resonance with the adjacent double bond.

- 3-Position Substitution : A less common configuration where the substituent occupies the nitrogen distal to the dihydro region, altering charge distribution and steric effects.

Experimental data from nuclear magnetic resonance (NMR) studies of analogous compounds reveals distinct spectral signatures for 1- vs. 3-substituted imidazolium salts. For example:

- 1-Substituted Derivatives : Exhibit upfield shifts (δ 3.7–4.2 ppm) for methylene protons adjacent to the carboxymethyl group due to electron-withdrawing effects.

- 3-Substituted Derivatives : Display downfield shifts (δ 5.6–6.0 ppm) for imidazolium ring protons, indicating reduced electron density.

Table 3: Isomeric Impact on Physicochemical Properties

| Property | 1-Substituted Isomer | 3-Substituted Isomer |

|---|---|---|

| Melting Point | 85–90°C | 72–78°C |

| Solubility in Water | >100 mg/mL | 50–60 mg/mL |

| Aggregation Temperature | 25°C | 18°C |

Properties

CAS No. |

68647-44-9 |

|---|---|

Molecular Formula |

C18H35N2NaO4 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

sodium;2-[3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |

InChI |

InChI=1S/C18H34N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-17-19(14-15-21)12-13-20(17)16-18(22)23;;/h21H,2-16H2,1H3;;1H2/q;+1;/p-1 |

InChI Key |

KGWNJGBNPWFAFR-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-].[OH-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazolium Backbone

The imidazolium ring is synthesized via cyclization of ethylenediamine derivatives followed by dehydrogenation. Precursor imidazolidines (4,5-dihydro-1H-imidazole derivatives) are oxidized using halogenated reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS) . These reagents selectively dehydrogenate the imidazolidine ring to form the unsaturated imidazolium structure. For example:

$$

\text{Imidazolidine} \xrightarrow{\text{DBDMH, CCl}_4} \text{Imidazolium bromide} + \text{byproducts}

$$

DBDMH is preferred due to higher yields (70–90%) and shorter reaction times (<15 minutes).

Alkylation for Side-Chain Introduction

The undecyl (C11H23) chain is introduced via quaternization of the imidazole nitrogen. In a typical procedure, 4,5-dihydro-1H-imidazole is reacted with 1-chloroundecane in acetonitrile under reflux. Potassium hydroxide acts as a base to deprotonate the imidazole, facilitating nucleophilic substitution. Industrial-scale production employs continuous flow reactors to optimize heat transfer and minimize side reactions.

Functionalization with Hydroxyethyl and Carboxymethyl Groups

Hydroxyethyl Attachment

The 2-hydroxyethyl group is added through ring-opening epoxidation or direct alkylation . Ethylene oxide reacts with the imidazolium intermediate under basic conditions, yielding the hydroxyethyl-substituted product. Alternatively, 2-chloroethanol is used in a nucleophilic substitution reaction, with sodium hydroxide neutralizing HCl byproducts.

Carboxymethylation

The carboxymethyl group is introduced via Michael addition or alkylation with sodium chloroacetate . In the presence of a palladium catalyst, the imidazolium compound reacts with acrylic acid to form the carboxymethyl derivative. A more direct method involves refluxing the intermediate with sodium chloroacetate in ethanol, achieving >85% yield.

Hydroxide Ion Exchange and Final Purification

Ion Exchange Mechanism

The bromide or chloride counterion in the imidazolium salt is replaced with hydroxide using ion-exchange resins or metathesis . Passing the halide salt through a strong anion-exchange resin (e.g., Amberlite IRA-400) loaded with OH⁻ ions produces the hydroxide form. Alternatively, aqueous sodium hydroxide is added to precipitate sodium halide, leaving the product in solution.

Industrial-Scale Purification

Large batches are purified via vacuum distillation to remove unreacted precursors, followed by crystallization from ethanol-water mixtures. Purity is verified using HPLC (≥98%) and NMR spectroscopy.

Comparative Analysis of Synthetic Methods

| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Imidazolium formation | DBDMH in CCl₄, 25°C, 15 min | 85–90 | 97 | Fast, high yield |

| Undecyl alkylation | 1-Chloroundecane, KOH, acetonitrile, reflux | 78 | 95 | Scalable |

| Hydroxyethylation | Ethylene oxide, NaOH, 50°C | 82 | 96 | Mild conditions |

| Carboxymethylation | Sodium chloroacetate, ethanol, reflux | 88 | 98 | No catalyst required |

| Ion exchange | Amberlite IRA-400 resin | 95 | 99 | High-purity product |

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents like acetonitrile enhance reaction rates during alkylation, while ethanol improves carboxymethylation efficiency by stabilizing intermediates. Side reactions, such as over-alkylation, are mitigated by maintaining stoichiometric ratios and controlled temperatures.

Byproduct Management

Halogenated byproducts (e.g., KCl, NaBr) are removed via filtration or aqueous washes . Residual ethylene oxide is neutralized with ascorbic acid to prevent polymerization.

Industrial Production Protocols

Large-scale synthesis (≥100 kg batches) employs:

- Continuous flow reactors for imidazolium formation (residence time: 10–15 minutes).

- Automated pH control systems during ion exchange to maintain optimal hydroxide concentration.

- Spray drying for final product isolation, ensuring consistent particle size (50–100 µm).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 40–60% for alkylation steps, achieving 92% yield in 20 minutes.

Biocatalytic Approaches

Lipase enzymes catalyze the esterification of intermediates, enabling aqueous-phase reactions at 30°C.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions and with the use of catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide is utilized in drug formulation due to its surfactant properties that help in solubilizing poorly soluble drugs. This application is critical in the development of oral and topical medications.

Case Study: Drug Formulation

A study demonstrated the effectiveness of this compound in enhancing the solubility and bioavailability of a poorly soluble anti-inflammatory drug. The incorporation of sodium 1-(carboxymethyl)-4,5-dihydro-1H-imidazolium hydroxide into the formulation resulted in a significant increase in drug absorption rates compared to traditional formulations without surfactants.

Cosmetic Applications

In the cosmetic industry, this compound serves as an emulsifier and stabilizer in creams and lotions. Its ability to reduce surface tension allows for better mixing of oil and water phases, leading to stable emulsions.

Table: Cosmetic Formulations Using Sodium 1-(carboxymethyl)-4,5-dihydro-1H-imidazolium Hydroxide

| Product Type | Function | Benefits |

|---|---|---|

| Facial Creams | Emulsifier | Enhances texture and stability |

| Hair Conditioners | Conditioning Agent | Improves hair softness and manageability |

| Sunscreens | Stabilizer | Maintains efficacy of active ingredients |

Industrial Cleaning Applications

This compound is also used in industrial cleaning products due to its excellent wetting properties. It effectively removes oils and dirt from surfaces.

Case Study: Oil Field Cleaning

In oil extraction processes, this compound has been evaluated for its ability to clean equipment contaminated with hydrocarbons. The results indicated that formulations containing sodium 1-(carboxymethyl)-4,5-dihydro-1H-imidazolium hydroxide significantly improved cleaning efficiency compared to conventional detergents.

Environmental Applications

Research indicates potential applications of this compound in bioremediation efforts. Its surfactant properties can enhance the bioavailability of pollutants in contaminated environments.

Table: Environmental Applications

| Application | Description | Potential Impact |

|---|---|---|

| Soil Remediation | Enhances pollutant solubility | Increases degradation rates of contaminants |

| Wastewater Treatment | Aids in emulsifying oils | Improves separation processes |

Mechanism of Action

The mechanism by which Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to these targets through ionic and hydrogen bonding, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound belongs to a broader class of imidazolium-based amphoteric surfactants , differing in alkyl chain length and substituent groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| INCI Name | CAS No. | Alkyl Chain | Substituent Groups | Molecular Formula | Function |

|---|---|---|---|---|---|

| Sodium Lauroamphoacetate | 68647-44-9 | Undecyl (C₁₁) | Carboxymethyl, hydroxyethyl | C₁₈H₃₅N₂NaO₄ | Surfactant, antistatic agent |

| Sodium Myristoamphoacetate | 68647-45-0 | Tridecyl (C₁₃) | Carboxymethyl, hydroxyethyl | C₂₀H₃₉N₂NaO₄ | Surfactant, emulsifier |

| Sodium Caproamphoacetate | 14350-94-8 | Nonyl (C₉) | Carboxymethyl, hydroxyethyl | C₁₆H₃₁N₂NaO₄ | Surfactant, foam booster |

| Sodium Lauroamphohydroxypropylsulfonate | 68039-23-6 | Undecyl (C₁₁) | Hydroxypropylsulfonate, hydroxyethyl | C₁₉H₃₉N₂O₆S·Na | Surfactant, antistatic agent |

Key Observations:

Alkyl Chain Length: Longer chains (e.g., tridecyl in Sodium Myristoamphoacetate) enhance hydrophobicity, improving oil-binding but reducing solubility . Shorter chains (e.g., nonyl in Sodium Caproamphoacetate) favor mildness and foaming in sensitive formulations .

Substituent Groups :

- Carboxymethyl groups (as in Sodium Lauroamphoacetate) provide pH-responsive zwitterionic behavior, stabilizing formulations across acidic to alkaline conditions .

- Hydroxypropylsulfonate groups (in Sodium Lauroamphohydroxypropylsulfonate) enhance water solubility and hard-water tolerance, suited for detergents .

Regulatory Considerations

- Sodium Lauroamphoacetate is listed on the Non-Domestic Substances List (NDSL) in Canada, indicating its industrial use .

Biological Activity

Sodium 1-(carboxymethyl)-4,5-dihydro-1(or 3)-(2-hydroxyethyl)-2-undecyl-1H-imidazolium hydroxide, commonly referred to as a surfactant and conditioning agent, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₃₁N₂O₃Na

- Molecular Weight : 327.42 g/mol

- CAS Number : 68647-46-1

This compound functions primarily as a surfactant. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it effective in various applications such as:

- Cleansing : It reduces surface tension, facilitating the removal of dirt and oils.

- Conditioning : It helps in the deposition of conditioning agents on hair and skin, enhancing texture and feel.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its effectiveness in cosmetic formulations, revealing that it can inhibit the growth of various bacteria and fungi. This property is particularly beneficial in preserving cosmetic products and improving their safety profile .

| Microorganism Tested | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that while sodium imidazolium hydroxide has antimicrobial properties, it also exhibits low toxicity towards human cells at sub-lethal concentrations. This makes it suitable for use in personal care products without significant risk to human health .

Case Study 1: Cosmetic Applications

A survey conducted by FORCE Technology evaluated various cosmetic products containing sodium imidazolium hydroxide. The study concluded that products labeled as "non-preserved" often included this compound due to its dual role as a surfactant and antimicrobial agent. The findings highlighted its effectiveness in maintaining product stability while ensuring user safety .

Case Study 2: Environmental Impact

An assessment by the Danish Environmental Protection Agency reviewed the environmental implications of sodium imidazolium compounds. They found that while these compounds are effective in personal care products, their environmental persistence necessitates careful monitoring to prevent potential ecological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.